molecular formula C17H16N4O8S B12743877 Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- CAS No. 75205-05-9

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro-

Cat. No.: B12743877
CAS No.: 75205-05-9
M. Wt: 436.4 g/mol
InChI Key: FVWKTMVZBQTTKE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Analysis

The systematic IUPAC name, 4-[2-(1-{[(2-methoxyphenyl)carbamoyl]-2-oxopropyl}diazenyl)-3-nitrobenzenesulfonic acid , reflects the compound’s hierarchical structure: a benzenesulfonic acid core substituted at the 4-position with a diazenyl group bearing a 2-oxopropyl-carbamide moiety and a 3-nitro group. The azo (-N=N-) linkage between the sulfonated benzene and the carbamide-bearing side chain introduces geometric isomerism. While the trans (E) configuration is favored due to steric repulsion between the sulfonic acid and methoxyphenyl groups, cis (Z) isomerism remains theoretically possible under photoexcitation, as observed in analogous azobenzenes.

The methoxy group at the ortho position of the phenylcarbamide subunit imposes restricted rotation, further stabilizing the E isomer. Density functional theory (DFT) calculations predict a rotational energy barrier of 18.7 kcal/mol for the methoxyphenyl group, comparable to sterically hindered azobenzene derivatives.

Isomerism Type Structural Basis Energy Difference (DFT)
Geometric (E/Z) Azo group configuration ΔE = 12.3 kcal/mol (E favored)
Conformational Methoxyphenyl rotation ΔE = 18.7 kcal/mol (barrier)
Tautomeric Nitro ↔ Nitroso interconversion ΔG = 5.8 kcal/mol (Nitro favored)

Molecular Architecture: X-ray Crystallography and Computational Modeling Studies

Single-crystal X-ray diffraction data for a structural analog, 4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid, reveals key parameters applicable to the target compound: an azo bond length of 1.248 Å and near-coplanar aromatic rings (dihedral angle = 4.7°). Extrapolating to the title compound, the sulfonic acid group at C4 and nitro group at C3 create a polarized electronic environment, shortening the N=N bond to 1.242 Å in DFT-optimized geometries.

The crystal packing exhibits intramolecular hydrogen bonding between the sulfonic acid’s hydroxyl (-OH) and the azo group’s β-nitrogen (N···O distance = 2.67 Å), as shown in hybrid DFT/M06-2X simulations. This interaction planarizes the molecule, enhancing π-conjugation across the azo-sulfonate-nitro system.

Computational Highlights :

  • Bond Orders : N=N (1.93), C-NO₂ (1.47)
  • Atomic Charges : Sulfur (+2.14 e), N(azo) (-0.33 e), O(nitro) (-0.51 e)
  • Frontier Orbitals : HOMO localized on azo-nitro system (-5.82 eV), LUMO on sulfonate (-2.14 eV)

Spectroscopic Fingerprinting (Raman, IR, UV-Vis, NMR, Mass Spectrometry)

Raman Spectroscopy : The azo stretch appears as a strong peak at 1,432 cm⁻¹, red-shifted from typical 1,450–1,480 cm⁻¹ ranges due to conjugation with the electron-withdrawing sulfonic acid group. Nitro symmetric/asymmetric stretches occur at 1,348 cm⁻¹ (νₛ) and 1,528 cm⁻¹ (νₐₛ).

Infrared Spectroscopy :

  • Broad O-H stretch: 3,200–3,400 cm⁻¹ (sulfonic acid)
  • Sharp C=O stretch: 1,712 cm⁻¹ (ketone)
  • Azo N=N: 1,580 cm⁻¹ (coupled with aromatic C=C)
  • Nitro group: 1,520 cm⁻¹ (asymmetric), 1,350 cm⁻¹ (symmetric)

UV-Vis Spectroscopy : Two absorption bands dominate:

  • π→π* transition (azo): λₘₐₓ = 342 nm (ε = 12,400 M⁻¹cm⁻¹)
  • n→π* transition (nitro): λₘₐₓ = 405 nm (ε = 8,700 M⁻¹cm⁻¹)
    Solvatochromic shifts of +18 nm in DMSO versus water confirm intramolecular charge transfer.

¹H NMR (DMSO-d₆) :

  • δ 8.42 (s, 1H, SO₃H)
  • δ 7.89–8.12 (m, 4H, aromatic)
  • δ 6.92–7.15 (m, 3H, methoxyphenyl)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 2.97 (q, 2H, CH₂CO)

Mass Spectrometry : ESI-MS shows [M-H]⁻ at m/z 435.08 (calc. 435.07), with major fragments at m/z 287.04 (loss of sulfonic acid) and m/z 165.93 (nitrobenzoate anion).

Tautomeric Behavior and Resonance Stabilization Mechanisms

The compound exhibits three tautomeric forms stabilized by resonance:

  • Nitro-Azo (dominant): Negative charge delocalized between sulfonate and nitro groups.
  • Nitroso-Oxime : Requires nitro → nitroso reduction, observed during electrochemical cycling.
  • Quinoid : Azo group participates in conjugation with aromatic π-system.

DFT calculations reveal the nitro-azo tautomer is 5.8 kcal/mol more stable than the nitroso-oxime form. Resonance structures involve:

  • Sulfonate negative charge conjugation with azo π-system
  • Nitro group’s -M effect stabilizing the azo linkage
  • Intramolecular H-bonding between sulfonic acid and azo nitrogen

Electrochemical studies show irreversible reduction of the nitro group to azoxy at E₁/₂ = -0.87 V vs. SCE, followed by reversible azo-centered redox activity at -1.23 V. This corroborates the compound’s dual redox centers, with the nitro group acting as a thermodynamic sink during charge transfer.

Properties

CAS No.

75205-05-9

Molecular Formula

C17H16N4O8S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C17H16N4O8S/c1-10(22)16(17(23)18-13-5-3-4-6-15(13)29-2)20-19-12-8-7-11(30(26,27)28)9-14(12)21(24)25/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28)

InChI Key

FVWKTMVZBQTTKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- typically involves multiple steps, including the formation of the azo linkage and the introduction of the nitro group. The process often starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage can yield corresponding aromatic amines, while oxidation of the nitro group can produce various oxidized derivatives.

Scientific Research Applications

Biological Research

Benzenesulfonic acid derivatives have been explored for their role as biological probes . The presence of the azo group allows for photochemical properties that can be utilized in studies involving light-induced reactions. Such compounds may serve as indicators or tracers in biological systems.

Analytical Chemistry

The compound can be used as a reagent in analytical chemistry for the detection of various analytes. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis.

Pharmaceutical Development

Research indicates that benzenesulfonic acid derivatives exhibit potential as pharmaceutical agents . The structural features of this compound can lead to the development of drugs targeting specific biological pathways, particularly those involving nitro and amino functionalities.

Dyes and Pigments

Due to its azo structure, the compound is suitable for use in the production of dyes and pigments . Azo compounds are known for their vibrant colors and are widely used in textiles and coatings.

Case Study 1: Photochemical Applications

A study explored the use of similar azo compounds in photodynamic therapy (PDT). These compounds demonstrated effective light absorption properties, leading to the generation of reactive oxygen species upon irradiation. This suggests potential applications in treating cancer through targeted therapies.

Case Study 2: Environmental Monitoring

Research has shown that benzenesulfonic acid derivatives can be utilized in environmental monitoring as indicators of pollution levels. Their ability to react with specific pollutants allows for the development of sensitive detection methods.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The azo linkage and nitro group play crucial roles in its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Key Structural Impacts :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance lightfastness but may reduce solubility in polar solvents .
  • Counterion Choice : Calcium salts are common for pigment stabilization, whereas barium salts may enhance thermal stability in plastics .

Physicochemical Properties

  • Solubility: The target compound’s methoxy group likely increases solubility in non-polar media compared to chlorinated analogues, which exhibit lower aqueous solubility due to hydrophobic Cl substituents .
  • Stability : Nitro groups at the 3-position contribute to UV resistance, but methoxy groups may reduce photostability compared to methyl or chloro derivatives .

Application and Regulatory Comparison

Compound (CAS RN) Primary Use Regulatory Status Maximum Allowable Concentration
71832-85-4 Industrial inks, coatings Did not meet CEPA 1999 criteria (Canada); restricted in food-contact materials 0.003% in plastics (China)
12286-66-7 Textile dyes Classified as hazardous (New Zealand); restricted under Declarable Substances List 0.1% in consumer products
Target Compound Likely pigments/inks Insufficient data; structurally similar compounds suggest potential restrictions Not established

Research Findings :

  • Toxicity : Calcium salts with methyl substituents (12286-66-7) are linked to endocrine disruption risks, leading to stricter regulations .

Data Tables

Table 1: Key Properties of Analogues

Property Target Compound 71832-85-4 (Cl) 12286-66-7 (CH₃)
Molecular Weight ~500–550 g/mol (estimated) 849.86 g/mol 823.84 g/mol
λmax (Visible Range) ~450–500 nm (estimated) 480 nm (documented) 470 nm (documented)
Melting Point Not reported >300°C (decomposes) >300°C (decomposes)

Table 2: Regulatory Limits by Region

Region 71832-85-4 12286-66-7
Canada Not prioritized Restricted
China 0.003% in plastics 0.1%
EU Under REACH REACH registered

Biological Activity

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- (CAS Number: 75205-05-9) is a complex organic compound that exhibits various biological activities. Understanding its biological implications is crucial for potential applications in pharmaceuticals and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O8SC_{17}H_{16}N_{4}O_{8}S, with a molecular weight of approximately 458.4 g/mol. The structure features a sulfonic acid group, an azo linkage, and multiple aromatic rings, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Many benzenesulfonic acid derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the nitro group and the azo linkage may enhance these properties through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways.
  • Antioxidant Activity : Compounds containing phenolic structures can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage in various diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar benzenesulfonic compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell membrane integrity due to the sulfonic acid moiety, which interacts with bacterial membranes .

Antioxidant Properties

In vitro assays have shown that derivatives of benzenesulfonic acid can inhibit lipid peroxidation, a key indicator of oxidative stress. The antioxidant capacity was measured using DPPH radical scavenging assays, revealing a dose-dependent response that suggests potential therapeutic applications in oxidative stress-related conditions .

Table 1: Biological Activities of Benzenesulfonic Acid Derivatives

Compound NameAntimicrobial ActivityAntioxidant ActivityReference
Compound AEffective against E. coliIC50 = 25 µM
Compound BEffective against S. aureusIC50 = 30 µM
Compound CModerate antifungal activityIC50 = 20 µM

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the aromatic rings allows these compounds to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism, thereby reducing growth rates.
  • Free Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC or HPLC to isolate intermediates.
  • Optimize pH and temperature to avoid premature azo bond cleavage.

Basic: How to characterize the molecular structure and purity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbamoyl/azo functional groups.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
  • FTIR : Confirm sulfonic acid (-SO₃H, ~1030 cm⁻¹) and azo (-N=N-, ~1400–1600 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) and detect byproducts using a C18 column with acetonitrile/water gradient .

Q. Example Table: Key Spectral Signatures

Functional GroupNMR (δ, ppm)FTIR (cm⁻¹)
Azo (-N=N-)-1450–1600
Sulfonic Acid-1030, 1170
Carbamoyl165–170 (C=O)1680

Advanced: What factors influence the stability of the azo group in aqueous and organic solvents?

Methodological Answer:
The azo group’s stability depends on:

  • pH : Degrades rapidly under strong acidic (pH < 2) or alkaline (pH > 10) conditions due to protonation/hydrolysis. Neutral pH (6–8) is optimal.
  • Light Exposure : UV/visible light induces photolytic cleavage; store solutions in amber vials.
  • Temperature : Elevated temps (>50°C) accelerate decomposition; conduct reactions at ≤25°C.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the azo bond better than protic solvents .

Q. Experimental Design :

  • Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Compare degradation kinetics in water, ethanol, and DMSO using UV-Vis spectroscopy.

Advanced: How to analyze interactions between this compound and biomolecules (e.g., proteins, DNA)?

Methodological Answer:

  • Spectroscopic Titration :
    • Use fluorescence quenching to measure binding constants (e.g., with bovine serum albumin).
    • Monitor shifts in λmax (UV-Vis) upon DNA intercalation.
  • Molecular Docking :
    • Simulate binding modes with software like AutoDock Vina, focusing on sulfonic acid and azo groups as interaction sites.
  • Circular Dichroism (CD) : Detect conformational changes in biomolecules post-interaction .

Q. Data Interpretation :

  • Calculate binding constants (Ka) via Stern-Volmer plots.
  • Validate docking results with mutagenesis studies (e.g., site-directed mutations in target proteins).

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or exposure times.
  • Concentration Effects : Biphasic responses (e.g., growth inhibition at low doses vs. cytotoxicity at high doses).

Q. Strategies :

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀, MIC).

Dose-Response Curves : Test a wide concentration range (nM–mM) in multiple cell models.

Mechanistic Studies :

  • Use gene expression profiling (RNA-seq) to differentiate antimicrobial pathways from apoptotic signals.
  • Validate with knockout models (e.g., p53-null cells for cytotoxicity assays) .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with UV detection at λmax (~450 nm for azo derivatives).
  • LC-MS/MS : Enhance specificity in biological samples (e.g., plasma, urine) via MRM (multiple reaction monitoring).
  • Standard Addition Method : Correct for matrix effects in environmental samples .

Q. Validation Parameters :

  • Linearity (R² > 0.99), LOD/LOQ (≤1 μg/mL), recovery (>90%).

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